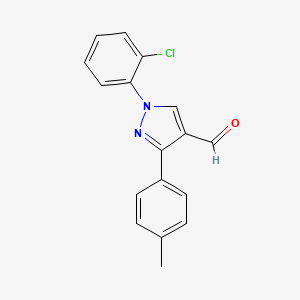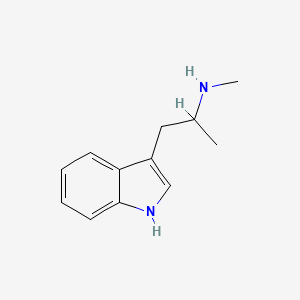
1-(1H-indol-3-yl)-N-methylpropan-2-amine
Overview
Description
N,alpha-Dimethyltryptamine: is a tryptamine derivative that has gained attention due to its unique chemical structure and potential applications in various fields. It is a compound that belongs to the class of substituted tryptamines, which are known for their psychoactive properties. This compound is structurally related to other well-known tryptamines such as serotonin and melatonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,alpha-Dimethyltryptamine typically involves the methylation of tryptamine. One common method is the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of N,alpha-Dimethyltryptamine through a reductive amination process .
Industrial Production Methods: Industrial production of N,alpha-Dimethyltryptamine is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,alpha-Dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: Substitution reactions can occur at different positions on the indole ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while reduction can yield various reduced tryptamine derivatives .
Scientific Research Applications
Chemistry: N,alpha-Dimethyltryptamine is used in chemical research to study the properties and reactions of substituted tryptamines. It serves as a model compound for understanding the behavior of similar structures under different conditions .
Biology: In biological research, N,alpha-Dimethyltryptamine is investigated for its potential effects on neurotransmitter systems. It is studied for its interactions with serotonin receptors and its role in modulating brain function .
Medicine: While not widely used in clinical settings, N,alpha-Dimethyltryptamine has been explored for its potential therapeutic effects. Research has focused on its possible use in treating conditions such as depression and anxiety, given its psychoactive properties .
Industry: The industrial applications of N,alpha-Dimethyltryptamine are limited, but it is sometimes used in the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in certain chemical processes .
Mechanism of Action
N,alpha-Dimethyltryptamine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, leading to altered neurotransmitter release and modulation of brain activity . The compound crosses the blood-brain barrier and is taken up by serotonin transporters, where it can influence synaptic transmission and neuronal signaling .
Comparison with Similar Compounds
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also structurally related.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
5-Methoxy-N,N-Dimethyltryptamine: Another psychoactive tryptamine with similar effects.
Uniqueness: N,alpha-Dimethyltryptamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike serotonin and melatonin, it has pronounced psychoactive effects, making it a compound of interest in both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIYJREHSBOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-24-1 | |
| Record name | alpha,N-Dimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.,N-DIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2360269.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)
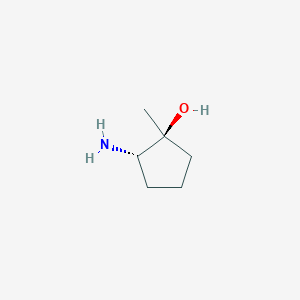

![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2360276.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)

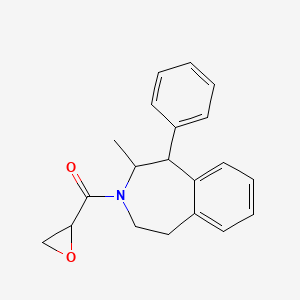

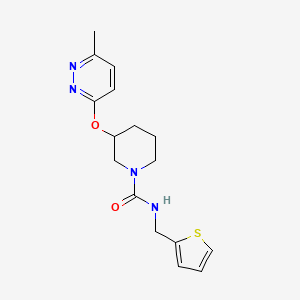
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
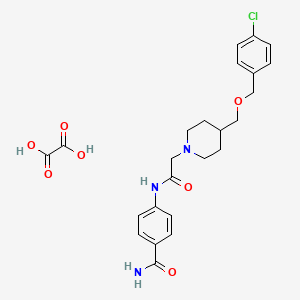
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)
